4-chloro-N'-hydroxy-3-(trifluoromethyl)benzenecarboximidamide
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Overview
Description
4-chloro-N’-hydroxy-3-(trifluoromethyl)benzenecarboximidamide is a chemical compound with the molecular formula C8H6ClF3N2O It is known for its unique structural features, which include a chloro group, a trifluoromethyl group, and a hydroxy group attached to a benzenecarboximidamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-hydroxy-3-(trifluoromethyl)benzenecarboximidamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzonitrile with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 4-chloro-N’-hydroxy-3-(trifluoromethyl)benzenecarboximidamide .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-hydroxy-3-(trifluoromethyl)benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-chloro-3-(trifluoromethyl)benzaldehyde.
Reduction: Formation of 4-chloro-3-(trifluoromethyl)benzylamine.
Substitution: Formation of various substituted benzenecarboximidamides.
Scientific Research Applications
4-chloro-N’-hydroxy-3-(trifluoromethyl)benzenecarboximidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-N’-hydroxy-3-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate
- 4-chloro-3-(trifluoromethyl)benzaldehyde
Uniqueness
4-chloro-N’-hydroxy-3-(trifluoromethyl)benzenecarboximidamide is unique due to the presence of the hydroxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H6ClF3N2O |
---|---|
Molecular Weight |
238.59 g/mol |
IUPAC Name |
4-chloro-N'-hydroxy-3-(trifluoromethyl)benzenecarboximidamide |
InChI |
InChI=1S/C8H6ClF3N2O/c9-6-2-1-4(7(13)14-15)3-5(6)8(10,11)12/h1-3,15H,(H2,13,14) |
InChI Key |
DIGGGXMERCSXLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=NO)N)C(F)(F)F)Cl |
Origin of Product |
United States |
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